Isochondrodendrine

Description

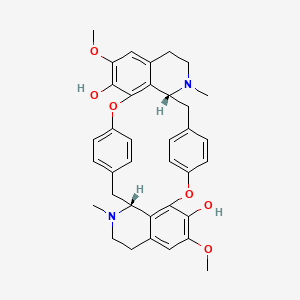

Structure

3D Structure

Properties

IUPAC Name |

(11R,26R)-5,20-dimethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene-4,19-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N2O6/c1-37-15-13-23-19-29(41-3)33(39)35-31(23)27(37)17-21-5-9-26(10-6-21)44-36-32-24(20-30(42-4)34(36)40)14-16-38(2)28(32)18-22-7-11-25(43-35)12-8-22/h5-12,19-20,27-28,39-40H,13-18H2,1-4H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGHHPVBVXQIV-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197249 | |

| Record name | Isochondrodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-62-3 | |

| Record name | (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline-6,18-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isochondrodendrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochondrodendrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isochondrodendrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O7,O7'-didemethylcycleanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCHONDRODENDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ4K59A9CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Bioprospecting of Isochondrodendrine

Botanical Sources and Distribution of Isochondrodendrine-Producing Species

The primary plant family known to produce this compound is the Menispermaceae, commonly known as the moonseed family. This family comprises a diverse group of flowering plants, predominantly lianas, shrubs, and trees, found in tropical and subtropical regions of the world. Several genera within this family have been identified as sources of this compound.

Menispermaceae Family: Genera and Species

The following subsections detail the specific genera and species within the Menispermaceae family that have been reported to contain this compound.

Isolona ghesquiereina, a member of the Annonaceae family, has been identified as a source of this compound. Research into the chemical constituents of this species has led to the isolation and characterization of this bisbenzylisoquinoline alkaloid. The genus Isolona is primarily distributed across tropical Africa.

Research Findings on this compound in Isolona ghesquiereina

| Plant Part Studied | Key Findings | Reference |

|---|

The genus Chondrodendron is native to tropical Central and South America. These woody vines are historically significant as a primary ingredient in the preparation of curare, an arrow poison used by indigenous peoples. The potent physiological effects of curare are due to a complex mixture of alkaloids, including bisbenzylisoquinolines like this compound. Chondrodendron tomentosum is a well-known species within this genus.

Research Findings on this compound in Chondrodendron species

| Plant Part Studied | Key Findings | Reference |

|---|

Similar to Chondrodendron, the genus Curarea is found in the tropical regions of Central and South America and is also a known component of curare. The chemical relationship between these genera is close, with both producing a range of structurally similar bisbenzylisoquinoline alkaloids.

Research Findings on this compound in Curarea species

| Plant Part Studied | Key Findings | Reference |

|---|

The genus Cyclea consists of climbing shrubs found in tropical and subtropical Asia. Several species within this genus have been investigated for their alkaloid content, leading to the identification of this compound.

Cyclea barbata , known for its use in making a traditional grass jelly dessert in Southeast Asia, is distributed from the Eastern Himalayas to Southern China and the Lesser Sunda Islands. Phytochemical studies of this plant have confirmed the presence of this compound, often referred to by its synonym, isokandrodendrin.

Cyclea peltata is a slender climbing shrub found throughout India and Sri Lanka. Traditional medicinal systems have utilized this plant for various purposes. Chemical analysis of its roots has revealed a rich composition of alkaloids, including d-isochondrodendrine.

Research Findings on this compound in Cyclea species

| Species | Plant Part Studied | Key Findings | Reference |

|---|---|---|---|

| Cyclea barbata | Not Specified | Contains isokandrodendrin (this compound). | Phytochemical screenings. |

Cissampelos pareira, commonly known as velvetleaf, is a climbing vine with a pan-tropical distribution, found in the tropical and subtropical regions of Asia, Africa, and the Americas. doaj.org This species has a long history of use in traditional medicine across various cultures. Phytochemical investigations of Cissampelos pareira have consistently identified the presence of d-isochondrodendrine as one of its alkaloidal constituents.

Research Findings on this compound in Cissampelos pareira

| Plant Part Studied | Key Findings | Reference |

|---|---|---|

| Whole Plant | Contains d-Isochondrodendrine. | Phytochemical analyses. |

Agathophora alopecuroides

This compound, a bis-benzylisoquinoline alkaloid, has been identified as a chemical constituent of the plant species Agathophora alopecuroides. This halophytic subshrub, belonging to the Amaranthaceae family, is the sole species within the genus Agathophora. tandfonline.com A 2022 study focusing on the chemical profile of A. alopecuroides utilized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) to analyze a methanolic extract of the plant. This analysis successfully identified twenty-seven compounds, including the alkaloid this compound. planetayurveda.com

The phytochemical composition of Agathophora alopecuroides is diverse, with alkaloids, flavonoids, lignans, and iridoids being the most prevalent chemical classes. planetayurveda.com The identification of this compound in this species is significant as it contributes to the broader understanding of the distribution of this compound in the plant kingdom.

| Compound Class | Number of Compounds Identified in A. alopecuroides |

| Alkaloids | 9 |

| Flavonoids | 5 |

| Lignans | 4 |

| Iridoid Glycosides | 2 |

| Acids | 2 |

| Anthraquinone | 1 |

| Benzisochroman | 1 |

| Furanocoumarin | 1 |

| Triterpenoid Saponin | 1 |

| Benzofuran | 1 |

Biogeographical Considerations and Ethnobotanical Relevance

Agathophora alopecuroides is native to the arid and semi-arid regions of North Africa and West Asia. Its geographical distribution extends from Morocco across to Saudi Arabia and into Pakistan. tandfonline.com This plant is adapted to grow in subtropical biomes, often in desert environments. planetayurveda.com

Ethnobotanically, plants containing this compound and other related alkaloids, particularly within the Menispermaceae family, have a rich history of use in traditional medicine. While specific traditional uses of this compound itself are not documented, the plants in which it is found are of considerable ethnobotanical importance. For instance, Agathophora alopecuroides has been noted as a potential antidiabetic plant in traditional practices. planetayurveda.com

Other plants known to contain this compound, such as Cissampelos pareira, Cyclea barbata, and Stephania tetrandra, are widely used in traditional medicine systems. Cissampelos pareira, found in tropical and subtropical regions, is used to treat a wide array of ailments including gastrointestinal issues, menstrual disorders, and inflammatory conditions. ijlbpr.comnih.gov Cyclea barbata, used in Southeast Asia, is known for its use in preparing a jelly for stomach complaints and as a febrifuge. socfindoconservation.co.idnparks.gov.sg Stephania tetrandra, a fundamental herb in Traditional Chinese Medicine, is employed for its anti-inflammatory and diuretic properties to treat conditions like rheumatism and edema. nih.govlymeherbs.eu The widespread traditional use of these this compound-containing plants underscores their importance in ethnopharmacology.

Methodologies for Plant Material Collection and Authentication in Research

The scientific investigation of natural products like this compound relies on the accurate collection and authentication of plant materials to ensure the reliability and reproducibility of research findings.

Taxonomic Identification Techniques

Initially, macroscopic and microscopic examination of the plant's morphological features, such as leaves, flowers, fruits, and roots, is conducted. researchgate.net These characteristics are compared with established botanical literature and herbarium voucher specimens. unram.ac.id A voucher specimen, a pressed and dried sample of the plant, serves as a permanent record for a particular study. socfindoconservation.co.idwikipedia.org

In addition to morphological analysis, molecular techniques like DNA barcoding are increasingly used for species authentication. This method involves sequencing a standardized short region of DNA to identify the species. nparks.gov.sg

Phytochemical Profiling for Source Authentication

Phytochemical profiling serves as a chemical fingerprint of a plant and is a powerful tool for authenticating botanical materials. nih.gov This technique involves the separation, identification, and quantification of the chemical constituents in a plant extract. nih.gov It can be used to confirm the presence of expected marker compounds and to detect any adulteration or contamination. nih.govneist.res.in

Various analytical techniques are employed for phytochemical profiling, with chromatographic methods being the most common. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are widely used to create a detailed chemical profile of a plant extract. nih.govwikipedia.org For instance, the identification of this compound in Agathophora alopecuroides was achieved using LC-HRMS/MS, which provided a comprehensive metabolic profile of the plant extract. planetayurveda.com This level of chemical detail is crucial for ensuring the quality and consistency of the plant material used in research. nih.govnparks.gov.sg

Biosynthetic Pathways and Regulation of Isochondrodendrine

Precursor Identification and Elucidation of Biosynthetic Intermediates

The foundational building blocks for bisbenzylisoquinoline alkaloids, including isochondrodendrine, are derived from amino acids, which undergo a series of modifications to form the characteristic isoquinoline (B145761) units.

The biosynthesis of benzylisoquinoline alkaloids (BIQs), which serve as monomers for BBIQs, initiates from the aromatic amino acid L-tyrosine. uchile.cl202.4.186libretexts.orgnih.govresearchgate.net Tyrosine is a product of the shikimate pathway, a metabolic route found in plants, bacteria, and fungi. libretexts.orgwikipedia.org Studies using radiolabeled precursors have demonstrated that L-tyrosine is incorporated into both the isoquinoline and benzyl (B1604629) moieties of related bisbenzylisoquinoline alkaloids, such as berbamunine, at a ratio of approximately 1.2:1. uchile.cl Tyramine (B21549), another precursor in this pathway, is preferentially incorporated into the isoquinoline portion of the dimer, indicating specific channeling of intermediates within the biosynthetic machinery. uchile.cl

N-methylcoclaurine is recognized as a pivotal intermediate in the biosynthesis of bisbenzylisoquinoline alkaloids. Both (R)- and (S)-enantiomers of N-methylcoclaurine play roles, with the (R)-enantiomer often exhibiting higher incorporation rates into BBIQs. uchile.clresearchgate.netresearchgate.netmdpi.com For instance, (R)-N-methylcoclaurine showed a 29% incorporation rate into berbamunine, a related bisbenzylisoquinoline, compared to 2.4% for (S)-N-methylcoclaurine in Berberis stolonifera cell cultures. uchile.cl (S)-N-methylcoclaurine also functions as a common branching point, leading to the synthesis of both bisbenzylisoquinoline and aporphine (B1220529) alkaloids in different plant tissues, such as lotus (B1177795) plumules and leaves, respectively. researchgate.netmdpi.com The dimerization of two N-methylcoclaurine units is a crucial step in forming the bisbenzylisoquinoline scaffold. researchgate.net

Table 1: Incorporation Efficiency of Chiral Precursors into Bisbenzylisoquinolines

| Precursor | Incorporation into Berbamunine (%) uchile.cl | Incorporation into Protoberberines (%) uchile.cl |

| (R)-N-Methylcoclaurine | 29 | <1 |

| (R)-Coclaurine | 10 | 21 |

| (S)-Coclaurine | 5.2 | 54 |

| (S)-N-Methylcoclaurine | 2.4 | <1 |

Enzymatic Mechanisms in this compound Biosynthesis

The formation of the complex bisbenzylisoquinoline structure involves specific enzymatic reactions, particularly oxidative coupling.

Bisbenzylisoquinoline alkaloids are formed through the dimerization of benzyltetrahydroisoquinoline units via oxidative phenol (B47542) coupling. uchile.cl This process leads to the formation of phenyl ether and aryl-aryl bonds, which are characteristic linkages in these compounds. uchile.cl Cytochrome P450 monooxygenases are key enzymes catalyzing these oxidative coupling reactions. researchgate.netmdpi.com For example, the enzyme NnCYP80A in Nelumbo nucifera (sacred lotus) has been shown to catalyze C-O coupling in both (R)-N-methylcoclaurine and (S)-N-methylcoclaurine, resulting in bisbenzylisoquinoline alkaloids with various linkage types. researchgate.netmdpi.com Another enzyme, CYP80A1, is known to catalyze the oxidative coupling of (R)- and (S)-N-methylcoclaurine to form the bisbenzylisoquinoline backbone of berbamunine.

The biosynthesis of bisbenzylisoquinoline alkaloids demonstrates a high degree of stereospecificity. Tracer experiments have shown that the stereochemistry at the asymmetric centers of the 1-benzylisoquinoline (B1618099) precursors is largely retained during their bioconversion into BBIQs like nortiliacorinine A, tiliacorine, and tiliacorinine. researchgate.net Furthermore, studies have indicated that in certain plant tissues, no racemization of (S)- to (R)-coclaurine (or its derivatives) or vice versa occurs, highlighting the precise control over stereochemistry during these biosynthetic processes. uchile.cl While some enzymes like NnCYP80A can utilize both (R)- and (S)-N-methylcoclaurine, other enzymes, such as certain CYP80s in lotus, demonstrate stereospecificity for (R)-substrates. mdpi.com

Genetic and Molecular Regulation of Biosynthetic Genes

The production of specialized metabolites like this compound is under sophisticated genetic and molecular control in plants. Biosynthetic pathways involve structural genes, which encode the enzymes directly responsible for the synthesis of the compounds, and regulatory genes, which control the expression of these structural genes. mdpi.com Transcription factors, such as MYB, basic helix-loop-helix (bHLH), and WD40 repeat (WDR) proteins, often form complexes that regulate the expression of structural genes in various plant biosynthetic pathways, including those for secondary metabolites. mdpi.com While specific details on the genetic regulation of this compound biosynthesis are still being elucidated, general principles of plant gene regulation apply. For instance, CYP80 genes, which encode key enzymes in bisbenzylisoquinoline alkaloid biosynthesis, have been identified and studied for their role in this pathway. researchgate.netmdpi.com Environmental factors and internal signals can influence the expression of these biosynthetic genes, thereby impacting the accumulation of the final alkaloid products. mdpi.comnih.govmdpi.comnih.gov

In Vivo Tracer Experiments and Isotopic Labeling Studies

In vivo tracer experiments and isotopic labeling studies have been instrumental in elucidating the precise steps and precursors involved in the biosynthesis of this compound and related bisbenzylisoquinoline alkaloids. These studies typically involve feeding plants with isotopically labeled precursors and then analyzing the incorporation of the label into the final alkaloid products.

Early investigations utilizing 14C-labeled tyrosine in cultured roots of Stephania cepharantha demonstrated that tyrosine was efficiently incorporated into bisbenzylisoquinolines. In contrast, tyramine and dopamine, while related, showed poor direct incorporation, suggesting that tyrosine is initially decarboxylated and stored as tyramine before its subsequent conversion into the bisbenzylisoquinoline framework acs.orgnih.gov.

More refined studies employed [3-13C]tyrosine to trace its fate in Stephania cepharantha. Analysis of the resulting aromoline (B1218392), another bisbenzylisoquinoline alkaloid, revealed specific 13C-enrichment at the C-4 and C-alpha positions. The consistent ratio of 13C-enrichments observed in both the (R) and (S) halves of aromoline provided strong evidence that the two coclaurine (B195748) units, which dimerize to form aromoline, share a common biogenetic origin acs.orgnih.gov.

The stereospecificity of the biosynthetic pathway has been a significant focus of tracer experiments. Studies in Cissampelos pareira and Stephania glabra have shown that (R,R)-isochondrodendrine and (R,R)-bebeerine are specifically formed through the oxidative dimerization of (R)-N-methylcoclaurine researchgate.netresearchgate.netresearchgate.net. Further insights into stereospecificity were gained from feeding experiments conducted with Berberis stolonifera cell cultures. These studies compared the incorporation of various chiral precursors into bisbenzylisoquinolines, such as berbamunine. The results indicated that (R)-N-methylcoclaurine exhibited the highest relative incorporation into bisbenzylisoquinolines, with approximately 29% incorporation into berbamunine, followed by (R)-coclaurine at 10% uchile.cl. Notably, (S)-N-methylcoclaurine was found to be incorporated exclusively into the (S) half of berbamunine, underscoring the precise stereochemical control within the biosynthetic machinery uchile.cl.

Double labeling experiments have also provided detailed insights into the fate of specific atoms during the bioconversion process. For example, studies using (±)-N-methyl[1-3H, methoxy-14C]coclaurine to investigate the biosynthesis of other bisbenzylisoquinolines, such as cocsulin, revealed the loss of an O-methyl function and the retention of a hydrogen atom at the asymmetric center during the transformation researchgate.net.

The following table summarizes key incorporation data from tracer experiments involving various precursors and their contribution to bisbenzylisoquinoline alkaloids in Berberis stolonifera cell cultures:

| Precursor Administered | Alkaloid Isolated | Relative Incorporation (%) uchile.cl |

| (R)-N-methylcoclaurine | Berbamunine | 29 |

| (R)-Coclaurine | Berbamunine | 10 |

| (S)-Coclaurine | Berbamunine | 5.2 |

| (S)-N-methylcoclaurine | Berbamunine | 2.4 |

| L-Tyrosine | Berbamunine | Equal ratio (1.2:1) into isoquinoline and benzyl moieties uchile.cl |

| Tyramine | Berbamunine | Almost exclusively into isoquinoline portion uchile.cl |

These tracer and labeling studies provide compelling evidence for the precise biosynthetic route of this compound and related bisbenzylisoquinoline alkaloids, highlighting the critical roles of tyrosine and N-methylcoclaurine as precursors and the stereospecific nature of the oxidative coupling reactions.

Chemical Synthesis and Derivatization of Isochondrodendrine

Total Synthesis Strategies for Isochondrodendrine

Total synthesis efforts for this compound and related bisbenzylisoquinoline alkaloids typically focus on the efficient assembly of their characteristic structural motifs. These strategies often involve the strategic formation of diaryl ether bonds and the construction of the isoquinoline (B145761) ring systems.

Retrosynthetic analysis is a fundamental approach in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, commercially available precursors through a series of imaginary bond cleavages, known as disconnections. slideshare.netdeanfrancispress.comamazonaws.comwikipedia.org For bisbenzylisoquinoline alkaloids, two primary retrosynthetic strategies are often employed:

Forming Diaryl Ether Bonds First : This approach involves constructing the diaryl ether linkages early in the synthesis, followed by the elaboration of the isoquinoline fragments. escholarship.org

Prefunctionalizing Units and Merging : Alternatively, individual benzylisoquinoline units can be prefunctionalized and then coupled via diaryl ether bonds at a later stage. escholarship.org

These disconnections must correspond to known and reliable chemical reactions, allowing for the logical planning of the forward synthesis. amazonaws.com

The construction of the bisbenzylisoquinoline skeleton, central to this compound, relies on established methodologies for forming the constituent tetrahydroisoquinoline units and linking them via diaryl ether bridges.

A widely utilized method for synthesizing the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold is the Bischler-Napieralski reaction . This reaction involves the intramolecular cyclization of an N-acylated β-phenethylamine, typically catalyzed by a Lewis acid, to yield a 3,4-dihydroisoquinoline, which is subsequently reduced to the corresponding tetrahydroisoquinoline. escholarship.orguni-muenchen.deuow.edu.au For N-methylated natural products, a further N-methylation step is often required. uni-muenchen.de

The Ullmann-type cross-coupling reaction is the most commonly employed method for constructing the diaryl ether linkages, which are central structural motifs in bisbenzylisoquinoline alkaloids. escholarship.orguni-muenchen.deuow.edu.auresearchgate.net This copper-catalyzed reaction is crucial for linking the two benzylisoquinoline units.

An alternative to the Bischler-Napieralski reaction for forming the tetrahydroisoquinoline moieties is the N-acyl Pictet-Spengler cyclization . This reaction has been successfully applied in the total synthesis of related bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and isotetrandrine, and can provide the macrocycle while constructing a stereocenter. escholarship.orgresearchgate.netrsc.org

Vanillin (B372448) (PubChem CID: 1183) has served as a starting material for synthetic routes aiming towards this compound or its degradation products. fishersci.noguidetopharmacology.orgfishersci.co.uknih.govresearchgate.netcdnsciencepub.com A notable 16-step synthesis from vanillin led to dimethyl 3-(4′-carbomethoxyphenoxy)-4,5-dimethoxyphthalate (Ic), a known degradation product of this compound. cdnsciencepub.com

Key steps in such vanillin-based syntheses include:

Methylation : Conversion of vanillin to 4-hydroxy-3-methoxybenzaldehyde.

Coupling : Formation of diphenyl ether linkages via an Ullmann reaction with iodobenzene (B50100) derivatives, often utilizing catalysts such as Pd(OAc)₂ and K₂CO₃ in DMF at elevated temperatures. cdnsciencepub.com

Cyclization : Intramolecular Friedel-Crafts acylation, typically with AlCl₃ in CH₂Cl₂, to construct the bisbenzylisoquinoline skeleton.

This approach highlights the utility of readily available precursors like vanillin in the multi-step synthesis of complex natural products.

This compound possesses two defined stereocenters at positions 11R and 26R (or 11S, 26S), making stereocontrol a critical aspect of its total synthesis. wikidata.orgcdutcm.edu.cncdutcm.edu.cn Achieving high diastereoselectivity and enantioselectivity is paramount to synthesize the correct natural product.

Modular strategies have been developed for the enantioselective synthesis of bisbenzylisoquinoline alkaloids. escholarship.org Approaches employing the N-acyl Pictet-Spengler reaction have shown promise in delivering 1-benzyltetrahydroisoquinolines with high enantiomeric excess, thereby contributing to the stereoselective construction of the core units. escholarship.org The careful selection of catalysts and reaction conditions is essential to control the stereochemical outcome during key bond-forming steps.

Synthetic Transformations for this compound Analogues

This compound can undergo various chemical transformations, allowing for the synthesis of analogues and derivatives, which are valuable for exploring structure-activity relationships or developing new chemical entities. These transformations include oxidation, reduction, and substitution reactions.

Oxidation reactions are significant for modifying the structure of this compound and generating new derivatives. This compound can be oxidized using various oxidizing agents. smolecule.com

Common oxidizing agents and their products include:

Potassium permanganate (B83412) (KMnO₄) : Can be used to oxidize this compound, leading to the formation of corresponding quinones. smolecule.com

Chromium trioxide (CrO₃) : Another potent oxidizing agent that can yield quinones and other oxidized derivatives from this compound. smolecule.com

Mild alkali and acid oxidation : These conditions can also be employed to produce various oxidation products. rsc.org

These oxidation reactions are crucial for chemical modification and for understanding the reactivity profile of this compound.

Reduction Reactions and Derivatives

Reduction reactions are fundamental in organic chemistry for converting functional groups to a lower oxidation state, often leading to the formation of derivatives with altered properties. This compound, as a complex alkaloid, can undergo various chemical transformations, including reduction . General reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed in organic synthesis to achieve reductions, leading to the formation of reduced derivatives libretexts.orglibretexts.org. These reagents act as sources of hydride, adding hydrogen to electrophilic centers, such as carbonyl carbons, to produce alcohols or reducing nitro groups to amines libretexts.orglibretexts.orgbhu.ac.inorganic-chemistry.org.

While specific detailed examples of reduction reactions applied directly to this compound itself are not extensively documented in the provided search results, the broader class of bisbenzylisoquinoline alkaloids, to which this compound belongs, undergoes such transformations. For instance, the formation of N-methyl derivatives of unprotected alkaloids within this class can be achieved via reductive amination using sodium cyanoborohydride (NaCNBH₃) and formaldehyde (B43269) escholarship.org. This process involves the reduction of an imine intermediate formed between the amine and formaldehyde.

Table 1: General Reduction Reactions and Reagents

| Reaction Type | Functional Group Reduced | Reagents (General) | Product Type (General) |

| Reduction | Carbonyl (Aldehyde) | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reduction | Carbonyl (Ketone) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reduction | Nitro Group (-NO₂) | Various (e.g., HSiCl₃/amine, Fe-catalysts, Zn powder) | Amine (-NH₂) |

| Reductive Amination | Imine (from amine + aldehyde/ketone) | NaCNBH₃, H₂/catalyst | Amine (N-alkylated) |

Nucleophilic Substitution Reactions

Nucleophilic substitution (SN) reactions involve an electron-rich species (nucleophile) replacing a functional group (leaving group) in an electron-deficient molecule (electrophile) geeksforgeeks.orgopenstax.orgthermofisher.com. These reactions are crucial for interconverting functional groups and constructing complex molecular architectures thermofisher.com. This compound, given its complex polycyclic structure and presence of various functional groups, is amenable to nucleophilic substitution reactions .

In the context of bisbenzylisoquinoline alkaloids, nucleophilic substitution can occur at various positions depending on the electrophilicity of the carbon center and the nature of the leaving group geeksforgeeks.org. While specific examples of nucleophilic substitution reactions directly involving this compound as the primary substrate are not detailed in the provided search results, the general principles apply. For instance, in the synthesis of related hindered diphenyl ethers, attempts were made to replace a nitro group with a methoxyl group, which involves nucleophilic processes, though these were reported to occur in low yields cdnsciencepub.com. The complexity of such transformations within highly hindered systems underscores the challenges in derivatizing these intricate molecules.

Table 2: General Nucleophilic Substitution Reactions

| Reaction Type | Substrate Type (General) | Nucleophile (General) | Leaving Group (General) | Product Type (General) |

| SN1/SN2 | Alkyl Halides | Hydroxide, Alkoxide, Amine | Halide | Alcohol, Ether, Amine |

| SNAr | Activated Aryl Halides | Amines, Alkoxides | Halide | Aryl Amine, Aryl Ether |

Semi-Synthesis from Natural Precursors

Semi-synthesis is a chemical synthesis approach that utilizes compounds isolated from natural sources as starting materials for the production of novel compounds mdpi.comnih.govrsc.org. This method is particularly advantageous when the natural precursor is structurally complex, costly, or inefficient to produce via total synthesis openstax.org. This compound itself is a natural product, isolated from various plant species Current time information in Bangalore, IN.rsc.orgsmolecule.com.

While the concept of semi-synthesis is highly relevant to complex natural products like this compound, specific documented semi-synthetic routes for this compound or its direct derivatives from its natural precursors (e.g., simpler benzylisoquinoline units) are not explicitly detailed in the provided information. However, the broader field of bisbenzylisoquinoline alkaloid synthesis often involves the dimerization of simpler alkaloid precursors, such as coclaurine (B195748) or reticuline, which are the biosynthetic building blocks for many bisbenzylisoquinoline alkaloids escholarship.org. This dimerization, often involving oxidative phenol (B47542) coupling to form diaryl ether bonds, can be considered a semi-synthetic strategy if the precursors are isolated from natural sources escholarship.orgresearchgate.net. The structural complexity and the presence of multiple chiral centers in these natural precursors necessitate precise control over stereochemistry during such transformations escholarship.orgresearchgate.net.

Challenges and Advancements in this compound Synthesis

The synthesis of this compound and other bisbenzylisoquinoline alkaloids presents significant challenges due to their structural complexity, multiple chiral centers, and the presence of sterically hindered diaryl ether linkages escholarship.orgresearchgate.net. Key challenges include:

Structural Complexity: this compound possesses a complex polycyclic structure with several rings and multiple stereocenters, making its total synthesis a formidable task researchgate.net.

Regio- and Stereoselectivity: Achieving precise control over the formation of specific regioisomers and enantiomers is crucial. The construction of the chiral axis and the correct relative and absolute stereochemistry at positions like 11R and 26R in this compound are critical escholarship.orgresearchgate.net.

Diaryl Ether Bond Formation: The formation of the diphenyl ether linkages that connect the two benzylisoquinoline units is a central challenge. Traditional methods like the Ullmann reaction can be employed, but they may face issues such as steric hindrance and side reactions like transmethylation cdnsciencepub.comresearchgate.netacs.org. Advancements have explored biomimetic oxidative phenol dimerization to selectively form these bonds researchgate.net.

Advancements in the synthesis of bisbenzylisoquinoline alkaloids, relevant to this compound, include:

Chemoenzymatic Strategies: Recent developments have seen convergent and modular chemoenzymatic syntheses of bisbenzylisoquinoline alkaloids. These approaches leverage enzymatic stereoselective reactions, such as the Pictet-Spengler reaction, to build the tetrahydroisoquinoline core with high enantiopurity, followed by chemical functionalizations escholarship.orgresearchgate.net.

Modern Coupling Reactions: The use of Ullmann coupling and intramolecular Suzuki-Miyaura domino reactions has facilitated the construction of macrocyclic bisbenzylisoquinoline alkaloids, demonstrating improved control over diaryl ether formation rsc.orgresearchgate.net.

Alternative Cyclization Methods: Replacing traditional reactions like the Bischler-Napieralski reaction with N-acyl Pictet-Spengler cyclization has provided more efficient routes for constructing the core structures of these alkaloids rsc.org.

These advancements aim to overcome the inherent difficulties in synthesizing such complex natural products, offering more efficient and stereoselective pathways.

Preclinical Biological Activity Investigations of Isochondrodendrine

Antimalarial Activity Studies

Investigations into the antimalarial properties of Isochondrodendrine have revealed its potent efficacy against key malaria parasites, primarily Plasmodium falciparum.

In Vitro Efficacy Against Plasmodium falciparum Strains

This compound exhibits strong in vitro antiplasmodial activity against Plasmodium falciparum nih.govciteab.com. Notably, it has demonstrated an impressive half-maximal inhibitory concentration (IC50) of 1.61 nM against Plasmodium falciparum nih.gov. This activity extends to chloroquine-resistant strains, such as FMC29 uni.lu.

Table 1: In Vitro Antimalarial Efficacy of this compound

| Compound | Target Strain | IC50 (nM) | Reference |

| This compound | Plasmodium falciparum | 1.61 | nih.gov |

Inhibition of Parasite Growth and Replication in Cellular Models

The potent antiplasmodial activity observed for this compound suggests its capacity to inhibit the growth and replication of Plasmodium falciparum in cellular models. While the precise molecular mechanism by which this compound exerts its antimalarial effects is not explicitly detailed in the current literature, antimalarial agents typically interfere with crucial parasitic processes such as DNA replication or the detoxification of heme cenmed.com. The observed strong in vitro efficacy indicates that this compound likely disrupts one or more vital pathways essential for parasite survival and proliferation within infected cells.

Anticancer and Antitumor Properties

The potential of this compound as an anticancer agent has also been explored, with studies investigating its effects on cancer cell proliferation, viability, and its potential to induce specific cell death pathways like ferroptosis.

Cellular Proliferation and Viability Assays (in vitro)

Induction of Ferroptosis in Cancer Cell Lines

Recent computational investigations have identified this compound as a promising candidate for inducing ferroptosis in cancer cells. Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, and its induction is considered a novel therapeutic strategy for cancer. Through structure-based virtual screening and molecular dynamics simulations, this compound was evaluated as a potential inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation and regulates ferroptosis.

The computed binding free energy of this compound to GPX4 was determined to be -107.31 kJ/mol. This value indicates a significantly higher inhibitory effect on GPX4 compared to RSL3 (RAS-selective lethal 3), a known ferroptosis inducer, which exhibited a computed binding free energy of -80.12 kJ/mol. These computational findings suggest that this compound has a strong potential to act as a GPX4 inhibitor, thereby promoting ferroptosis in cancer cells. However, these results are based on in silico models and warrant further experimental validation to confirm their biological relevance and therapeutic potential.

Table 2: Computed Binding Free Energies of GPX4 Inhibitors

| Compound | Target | Computed Binding Free Energy (kJ/mol) | Reference |

| This compound | GPX4 | -107.31 | |

| RSL3 | GPX4 | -80.12 |

Studies in Preclinical Cancer Models (in vivo)

As of the current available literature, specific in vivo studies investigating the anticancer or antitumor properties of this compound in preclinical animal models were not identified in the search results. While in vivo models are crucial for assessing the efficacy, pharmacokinetics, and safety of potential anticancer agents in a complex biological system, direct evidence of this compound's activity in such models remains to be reported in the provided information.

Antidiabetic Potential

Preclinical investigations have explored this compound's potential in managing diabetes, primarily through its inhibitory effects on key enzymes involved in carbohydrate metabolism.

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

This compound has demonstrated significant inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for the digestion of complex carbohydrates into absorbable monosaccharides. In in vitro studies, this compound exhibited an α-glucosidase inhibitory activity with an IC50 value of 117.9 µg/mL. Its α-amylase inhibitory activity was reported with an IC50 value of 90.9 µg/mL. nih.gov For comparison, Acarbose, a known antidiabetic drug, showed IC50 values of 191.4 µg/mL for α-glucosidase and 53.3 µg/mL for α-amylase under similar experimental conditions. nih.gov These findings suggest that this compound possesses a more potent inhibitory effect on α-glucosidase than Acarbose, while Acarbose exhibits stronger α-amylase inhibition. nih.gov

Table 1: Enzyme Inhibition Activities of this compound and Acarbose

| Enzyme | Compound | IC50 (µg/mL) |

| α-Glucosidase | This compound | 117.9 |

| α-Glucosidase | Acarbose | 191.4 |

| α-Amylase | This compound | 90.9 |

| α-Amylase | Acarbose | 53.3 |

Modulatory Effects on Glucose Metabolism Pathways (in vitro)

The observed antidiabetic potential of this compound is primarily attributed to its ability to inhibit α-glucosidase and α-amylase enzymes. nih.gov By inhibiting these enzymes, this compound can delay the breakdown of dietary carbohydrates, thereby reducing postprandial glucose absorption and helping to regulate blood glucose levels. nih.gov This mechanism contributes to its potential as a promising target for antidiabetic drug development.

Antimicrobial Activities Against Specific Microorganisms

This compound has been investigated for its antimicrobial properties, particularly its potent antiplasmodial activity. Studies have shown that this compound exhibits strong inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Specifically, it demonstrated an IC50 of 0.5 µM against P. falciparum 3D7 strain and 0.3 µM against P. falciparum K1 strain. nih.gov Another study reported an IC50 of 0.10 µg/mL against P. falciparum. Furthermore, this compound was found to be active against the chloroquine-resistant strain Dd2 of P. falciparum, with an IC50 of 6.1 µM.

Table 2: Antiplasmodial Activity of this compound

| Microorganism | Strain | IC50 (µM) | IC50 (µg/mL) |

| Plasmodium falciparum | 3D7 | 0.5 | - |

| Plasmodium falciparum | K1 | 0.3 | - |

| Plasmodium falciparum | General/Unspecified | - | 0.10 |

| Plasmodium falciparum | Dd2 (Chloroquine-resistant) | 6.1 | - |

Anti-inflammatory Response Modulation (in vitro)

This compound, as a bisbenzylisoquinoline alkaloid, is recognized for its potential to modulate inflammatory responses. While the broader class of bisbenzylisoquinoline alkaloids is known to possess anti-inflammatory properties, specific detailed in vitro data on the direct anti-inflammatory response modulation by this compound itself, such as inhibition of specific inflammatory mediators or pathways, were not explicitly detailed in the provided research findings.

Other Investigated Biological Activities (e.g., anticholinesterase activity)

Beyond its antidiabetic and antiplasmodial effects, this compound has been explored for other biological activities. It has shown preliminary anticancer potential, with an IC50 value of 17.5 µg/mL against HCT-116 human colon carcinoma cells.

Comparative Biological Activities with Related Bisbenzylisoquinoline Alkaloids

This compound's biological activities have been compared with those of other related bisbenzylisoquinoline alkaloids, particularly in the context of antiplasmodial efficacy. This compound has demonstrated superior potency against Plasmodium falciparum compared to certain other compounds. nih.gov

Table 3: Comparative Antiplasmodial Activities of Bisbenzylisoquinoline Alkaloids

| Compound | Activity Type | Strain | IC50 (µM) |

| This compound | Antiplasmodial | P. falciparum 3D7 | 0.5 |

| This compound | Antiplasmodial | P. falciparum K1 | 0.3 |

| This compound | Antiplasmodial | P. falciparum Dd2 | 6.1 |

| Bebeerine | Antimalarial | Unspecified | 1.0 |

| Nimbin | Antimalarial | Unspecified | 2.0 |

| 2'-norcocsuline | Antiplasmodial | P. falciparum Dd2 | 7.0 |

| Cycleanine (B150056) | Antiplasmodial | P. falciparum Dd2 | Active |

| Hayatinine | Antiplasmodial | P. falciparum 3D7 | 509 |

| Hayatinine | Antiplasmodial | P. falciparum INDO | 410 |

Note: Hayatinine values converted from mM to µM for consistency (0.509 mM = 509 µM, 0.41 mM = 410 µM).

These comparisons highlight this compound's notable potency within its class, particularly its antiplasmodial effects. nih.gov

Mechanistic Elucidation of Isochondrodendrine S Biological Actions

Molecular Target Identification and Validation

The identification of molecular targets is fundamental to understanding the therapeutic potential of isochondrodendrine. Studies have pointed to several key proteins and enzymes as direct or indirect targets of this alkaloid.

This compound exhibits strong antiplasmodial activity, primarily by inhibiting key enzymes and disrupting essential metabolic pathways in the Plasmodium falciparum parasite, the causative agent of malaria. nih.gov A significant molecular target identified in this context is the PfRIO-2 kinase. This enzyme plays a crucial role in the ribosome biogenesis and protein synthesis within the parasite, making it a promising drug target for antimalarial therapies. nih.govwikipedia.orgnih.govyoutube.com

Molecular docking studies have provided insights into the interaction between this compound and PfRIO-2 kinase. These studies indicate that this compound, alongside other phytochemicals such as rutin, bebeerines, nimbin, and punicalagin, shares similar interactions with protein residues within the ATP binding pocket of the PfRIO-2 kinase. This suggests that this compound possesses the potential to inhibit ATP binding, thereby interfering with the enzyme's function. wikipedia.org A notable correlation (R² = 0.91, p < 0.001) was observed between the docking energy and experimentally determined antimalarial values of these compounds, further supporting the role of PfRIO-2 kinase inhibition in their antiplasmodial effects. wikipedia.org Furthermore, protein kinase inhibitors, including some identified as lead inhibitors against PfRIO-2, adopt a similar three-dimensional conformation as ATP within the enzyme's binding pocket, forming extensive interactions with protein residues. youtube.com

Recent computational investigations have identified this compound as a potential inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), suggesting its involvement in the induction of ferroptosis. patsnap.comnih.gov Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides. patsnap.comnih.govfpnotebook.com GPX4 is a crucial selenoprotein enzyme that plays a central role in protecting cells against oxidative stress by reducing toxic lipid hydroperoxides to their corresponding alcohols, utilizing reduced glutathione (GSH) as a cofactor. patsnap.comuobaghdad.edu.iqinterchim.comnih.govmedchemexpress.com Inhibition or downregulation of GPX4 leads to the accumulation of these lipid peroxides, thereby increasing cellular sensitivity to ferroptosis. interchim.comnih.gov

A computational study involving virtual screening and molecular dynamics simulations compared the binding affinities of several compounds, including this compound, to GPX4. The computed binding free energy for this compound was -107.31 kJ/mol, which indicates a significantly higher inhibitory effect on GPX4 compared to RSL3 (a known ferroptosis inducer), which had a binding free energy of -80.12 kJ/mol. patsnap.comnih.gov These findings highlight this compound's potential as a novel GPX4 inhibitor capable of promoting ferroptosis, although further experimental validation is warranted. patsnap.comnih.gov

Table 1: Computed Binding Free Energies of GPX4 Inhibitors

| Compound | Computed Binding Free Energy (kJ/mol) patsnap.comnih.gov |

| RSL3 | -80.12 |

| This compound | -107.31 |

| Hinokiflavone | -132.03 |

| Irinotecan | -137.52 |

| Ginkgetin | -91.11 |

Molecular docking studies have indicated that this compound, as a bioactive compound found in extracts, demonstrates significant binding affinity to enzymes associated with glucose metabolism. nih.gov Glucose metabolism is a fundamental cellular process involving a series of enzymatic reactions that break down glucose to produce energy (ATP) and various metabolic intermediates. Key enzymes in glycolysis, a central pathway of glucose metabolism, include hexokinase (HK, particularly HK2), phosphofructokinase (PFK), pyruvate (B1213749) kinase (PK, particularly PKM2), and lactate (B86563) dehydrogenase A (LDHA). creative-diagnostics.comanygenes.combiolegend.comnih.govnih.gov While the precise enzymes targeted by this compound and the exact nature of these interactions (e.g., inhibition or activation) require further detailed elucidation, the observed binding affinity suggests a potential role for this compound in modulating glucose metabolic pathways. nih.gov This area of research holds promise, particularly given the compound's reported antidiabetic potential. nih.gov

Cellular Pathway Modulation

Beyond direct molecular targeting, this compound also influences broader cellular processes and signaling cascades, contributing to its observed biological activities.

The mechanism of action of this compound involves interference with fundamental cellular processes in target organisms, although the detailed pathways are still being fully elucidated. patsnap.com In the context of its antiplasmodial effects, this compound disrupts essential metabolic pathways within Plasmodium falciparum by inhibiting key enzymes, as discussed in Section 6.1.1. nih.gov This interference with vital parasitic processes is central to its efficacy against malaria.

More broadly, alkaloids, including bisbenzylisoquinoline alkaloids like this compound, are known to act on a diversity of metabolic systems and can influence various cellular processes. med-life.cn For instance, a related bisbenzylisoquinoline alkaloid, curine, has been shown to interfere with Ca²⁺ influx into smooth muscle cells, leading to relaxation. While this specific mechanism has not been directly attributed to this compound, it highlights the potential for this class of compounds to modulate ion channels and other fundamental cellular functions.

While direct, detailed studies specifically linking this compound to the Extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B) signaling pathways are limited, general associations and insights from related compounds provide a basis for potential interactions. The MAPK/ERK pathway is a critical component of the mitogen-activated protein kinase (MAPK) pathway, playing a pivotal role in regulating diverse cellular processes such as cell proliferation, differentiation, survival, and migration. wikipedia.org Similarly, the Akt signaling pathway, often activated by phosphatidylinositol 3-kinase (PI3K), is central to cell survival, proliferation, and metabolism. Both ERK and Akt pathways can act synergistically to promote downstream signaling, such as mTORC1 activation, and are implicated in various physiological and pathological conditions, including cancer.

One general reference indicates an association between "Isochondrodendrin" and the "MAPK/ERK Pathway". Furthermore, studies on tetrandrine (B1684364), another bisbenzylisoquinoline alkaloid structurally related to this compound, have shown its ability to inhibit the growth of activated T cells through the modulation of various signaling pathways, including MAPK and PI3K/Akt/mTOR pathways. researchgate.net While these findings suggest a potential for this compound to influence ERK and Akt signaling, further direct experimental evidence is needed to fully characterize the specific impact and mechanisms of this compound on these crucial cellular pathways.

Modulation of Gene Expression (e.g., iNOS, COX-2, TNF-α mRNA expression)

Gene expression modulation, particularly of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α), is a key area of mechanistic study for many bioactive compounds. iNOS is an enzyme involved in nitric oxide synthesis, playing a role in immune system regulation, blood flow control, and cellular homeostasis. Its expression is often induced by pro-inflammatory cytokines and bacterial lipopolysaccharides. nih.govnih.gov COX-2 is an enzyme that converts arachidonic acid to prostaglandin (B15479496) H2, a precursor of prostacyclin, and is significantly expressed during inflammation. nih.gov TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. liu.se The expression of these genes is frequently regulated by transcription factors like NF-κB. nih.gov

While the modulation of iNOS, COX-2, and TNF-α mRNA expression is a common focus in studying anti-inflammatory or immunomodulatory compounds, specific detailed research findings directly linking this compound to the quantitative modulation of these particular gene expressions (e.g., upregulation or downregulation with specific fold changes) were not found in the available literature. Studies often investigate the effects of various compounds on these inflammatory markers to understand their anti-inflammatory potential.

Receptor Binding and Ligand-Protein Interaction Studies

Receptor binding and ligand-protein interaction studies are fundamental to understanding how a compound initiates its biological effects at a molecular level. These studies aim to identify the specific protein targets to which a ligand binds and characterize the nature of these interactions. acellera.combiorxiv.org Computational methods are widely employed to predict protein-ligand interactions, searching for regions with favorable energy and geometric fit. jscimedcentral.com The prediction of protein-ligand interaction, or binding, is vital for drug discovery research. arxiv.org

Molecular docking studies have been utilized to elucidate the binding interactions between this compound and various biological targets. jscimedcentral.com These computational approaches enable researchers to predict the efficacy of the compound against different enzymes. jscimedcentral.com For instance, molecular docking analyses have been applied to this compound to predict its binding affinity with target enzymes involved in metabolic pathways, such as those associated with diabetes and malaria. jscimedcentral.com This suggests its potential as a therapeutic agent by interacting with specific enzymatic targets. jscimedcentral.com

Molecular Docking and Simulation Approaches

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it is bound to a protein target. journalijar.com The primary goal is to find the most stable ligand-receptor complex, characterized by the lowest binding free energy. jscimedcentral.com This involves evaluating the spatial and energetic compatibility of the ligand within the receptor's active site. journalijar.com Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the binding process, capturing conformational changes, water bridges, and induced-fit effects over time, which can improve binding affinity prediction. acellera.complos.org

For this compound, molecular docking studies have been conducted to predict its binding affinity with target enzymes. jscimedcentral.com These studies aim to understand the structural basis of the compound's interactions with its targets, exploring potential binding modes and the physicochemical parameters that influence these interactions. jscimedcentral.comijbpas.com While general applications of molecular docking and simulation are well-documented for drug discovery and understanding biomolecular interactions, specific detailed data, such as precise binding energies (e.g., in kcal/mol) or identified key interacting residues for this compound with particular protein targets, were not explicitly found in the available search results.

In Silico Analysis of Binding Affinities and Modes

In silico analysis of binding affinities and modes involves computational methods to predict the strength and manner of interaction between a ligand and its target protein. kaust.edu.sa The binding free energy (ΔG) is a critical parameter, where a more negative value typically indicates a stronger binding affinity. ijbpas.com These analyses help in understanding the chemical and structural basis of target specificity and can be used to estimate dissociation constants (Kd), with lower Kd values indicating stronger interactions. kaust.edu.sa

For this compound, in silico approaches have been employed to predict its binding affinity with various enzymes, reinforcing its potential therapeutic applications. jscimedcentral.com These predictions are instrumental in assessing the compound's potential efficacy and guiding further experimental validation. However, specific quantitative data tables detailing the binding affinities (e.g., IC50, Ki, or dissociation constants) or precise binding modes (e.g., specific hydrogen bonds, hydrophobic interactions, or π-stacking with amino acid residues) for this compound with particular target proteins were not found in the provided search results.

Systems Biology Approaches to Mechanistic Understanding

Systems biology is an interdisciplinary field that adopts a holistic approach to understand how biological components, such as genes, proteins, and cells, interact and function together as a system. open-systems-pharmacology.orgfbtjournal.com It integrates various "omics" data (genomics, proteomics, metabolomics) to construct comprehensive predictive models and simulate the behavior of biological systems under different conditions. biorxiv.org This approach moves beyond studying isolated parts to focus on the emergent properties arising from complex interactions within biological networks. frontiersin.org Mechanistic modeling, a core component of systems biology, involves developing mathematical and computational models to describe complex interactions and quantify cause-and-effect relationships. liu.se

While systems biology offers powerful tools for elucidating complex biological mechanisms and has applications in various fields, including medicine and drug discovery, specific studies that have applied a systems biology approach to understand the mechanistic actions of this compound were not identified in the available literature. The application of systems biology to a compound like this compound would typically involve constructing models that integrate multiple levels of biological data to predict its impact on cellular networks or pathways.

Structure Activity Relationship Sar Studies of Isochondrodendrine

Design and Synthesis of Isochondrodendrine Analogues for SAR Analysis

The exploration of this compound's SAR often involves the design and synthesis of various analogues. This approach allows researchers to systematically alter specific structural features and observe the resulting changes in biological activity. While detailed synthetic routes for highly specific this compound analogues are not extensively documented in broad public searches, the general principles of analogue synthesis for complex alkaloids apply.

Systematic Structural Perturbations

Systematic structural perturbations in SAR studies often involve creating a series of compounds with incremental changes to a parent molecule. For bisbenzylisoquinoline alkaloids, this can include variations in the linker chain connecting the two isoquinoline (B145761) units, or modifications to the aromatic rings and their substituents. The observation that semisynthetic analogues of cycleanine (B150056) (another bisbenzylisoquinoline alkaloid) exhibited improved antiplasmodial activity compared to this compound highlights the potential for enhancing the natural product's efficacy through targeted structural modifications wikipedia.org. This demonstrates that "tweaking nature's molecules" can lead to more potent drug candidates wikipedia.org.

Correlating Structural Features with Biological Activity Profiles

Correlating specific structural features of this compound with its biological activities is a key aspect of SAR studies. This involves identifying the molecular attributes responsible for binding to biological targets and eliciting a therapeutic response.

Identification of Pharmacophore Features

The pharmacophore represents the essential molecular features that a compound must possess to bind to a receptor and produce its biological effect. For the antiplasmodial activity of bisbenzylisoquinoline alkaloids, the structural diversity of active compounds suggests a considerable tolerance for different structural elements in the "antimalarial pharmacophore," possibly due to varied targets within Plasmodium parasites nih.gov. Molecular docking studies involving this compound have indicated that it, along with other phytochemicals, interacts with protein residues within the ATP binding pocket, suggesting its potential to inhibit ATP binding, which could be a critical pharmacophoric interaction for its antimalarial effect nih.gov. In the context of anti-SARS-CoV-2 activity, for a broader class of cepharanthine (B1668398) analogues that includes this compound, the diphenyl ester moiety has been suggested as a putative pharmacophore nih.govnih.gov.

Elucidation of Key Functional Groups for Specific Activities

Table 1: Biological Activities and Docking Scores of this compound (Designed for potential interactivity)

| Activity | Target/Mechanism | Docking Score (kcal/mol) / IC50 (µM) | Reference |

| Antiplasmodial | PfRIO-2 inhibition (molecular docking) | R² = 0.91 (correlation with experimental values) | nih.gov |

| Antiplasmodial | Plasmodium falciparum (Dd2 strain) | 6.1 µM | wikipedia.org |

| Antidiabetic | α-amylase, α-glucosidase inhibition (molecular docking) | Responsible for activity in extract | nih.gov |

| Anti-SARS-CoV-2 | Spike protein, Main protease, NPC1, TPC2 (molecular docking) | -6.6 (Spike), -9.2 (Mpro), -8.6 (NPC1), -10.2 (TPC2) | nih.govnih.gov |

Computational SAR Modeling and Prediction

Computational SAR modeling plays an increasingly important role in understanding the molecular basis of this compound's actions and predicting the activity of its potential analogues. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are employed.

Molecular docking simulations have been utilized to investigate this compound's interactions with various protein targets. For instance, in studies evaluating its antidiabetic potential, this compound was docked against human α-amylase and α-glucosidase, identifying it as a key compound responsible for the observed inhibitory activity of the plant extract nih.gov. Similarly, in the context of anti-SARS-CoV-2 research, this compound was included in docking simulations against viral proteins (spike protein, main protease) and host proteins (NPC1, TPC2), yielding favorable binding affinity scores (e.g., -6.6 kcal/mol for spike protein, -9.2 kcal/mol for main protease) nih.govnih.gov. Furthermore, molecular docking studies for antimalarial activity have suggested this compound as a potent PfRIO-2 inhibitor, with a strong correlation (R² = 0.91, p < 0.001) between its docking energy and experimentally determined antimalarial values nih.gov. These computational predictions, while requiring experimental validation, provide valuable insights into potential mechanisms of action and guide the design of new compounds. General QSAR methodologies, encompassing 1D, 2D, and 3D approaches, are broadly applied in drug discovery to establish mathematical relationships between chemical structures and biological activities, which could be further applied to this compound and its derivatives fishersci.ca.

Analytical Chemistry Approaches for Isochondrodendrine Research

Extraction and Purification Methodologies

The initial steps in Isochondrodendrine research involve efficient extraction from its natural matrix and subsequent purification to obtain the compound in a high state of purity. These methodologies are crucial for accurate characterization and further study.

Solvent Extraction Techniques

Solvent extraction is a fundamental method for recovering bioactive compounds from raw plant materials by dissolving them in appropriate solvents at suitable temperatures phytojournal.com. For this compound, crude extraction often employs an ethanol/water mixture (7:3 v/v) under reflux conditions, typically at 70°C for 6 hours, to solubilize the alkaloids . Common organic solvents utilized in general solvent extraction include ethanol, methanol, ethyl acetate (B1210297), hexane (B92381), and chloroform, chosen based on the polarity of the target compounds phytojournal.commdpi.comatlantis-press.com. Soxhlet extraction is another conventional technique where the solvent continuously cycles through the sample, allowing for prolonged and efficient extraction of compounds phytojournal.comorganomation.com.

Liquid-Liquid Partitioning Methods

Liquid-liquid partitioning (LLP), also known as liquid-liquid extraction (LLE) or solvent extraction, is a technique used to separate compounds based on their differential solubilities between two immiscible liquid phases, typically an aqueous phase and an organic solvent atlantis-press.comorganomation.comksu.edu.sawikipedia.org. This method is effective for separating this compound from non-polar contaminants present in crude plant extracts . A common approach involves defatting the crude extract with hexane to remove lipids . Subsequently, partitioning with ethyl acetate can enrich bisbenzylisoquinoline alkaloids, leading to a crude extract . For instance, this process can yield a 2.8% w/w crude extract . N-butanol is another solvent that can be employed in liquid-liquid partitioning for the fractionation of plant extracts containing this compound . The efficiency of LLE is governed by the equilibrium constant (partition coefficient) of the solute between the two phases and can be influenced by secondary reactions ksu.edu.sa.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a versatile sample preparation technique that serves to extract, partition, or adsorb components from a liquid sample onto a solid stationary phase sigmaaldrich.comthermofisher.com. It is widely used to remove interfering compounds or to enrich and concentrate analytes of interest, thereby improving the quality of samples for subsequent analytical chromatography sigmaaldrich.comthermofisher.comspecartridge.com. The process involves passing the liquid sample through a solid adsorbent, which retains the target compounds, followed by their elution with a suitable solvent organomation.comsigmaaldrich.comthermofisher.com. Common sorbents include silica (B1680970), alumina (B75360), and various polymeric materials organomation.com. Reversed-phase packing materials, such as C18, are frequently utilized in SPE for retaining non-polar to moderately polar compounds from a polar matrix specartridge.com. SPE operates on principles similar to liquid chromatography but is typically a low-resolution, low-pressure method designed for sample cleanup and concentration thermofisher.comlcms.cz. A significant advantage of SPE is its ability to reduce the volume of organic solvents required compared to liquid-liquid extraction thermofisher.comspecartridge.com.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the final separation, purification, and quantification of this compound from complex mixtures. These methods ensure the high purity required for detailed research and analysis.

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used and highly efficient analytical technique for separating and quantifying components in a liquid sample shimadzu.comresearchgate.netchromtech.comnih.gov. In the context of this compound research, HPLC is routinely employed for both analytical and preparative separation purposes in phytochemistry irjmets.com. For achieving high purity, preparative HPLC is utilized, often with pH-stable reverse-phase columns (e.g., 5 µm particle size, 250 × 20 mm dimensions), capable of yielding this compound with greater than 98% purity . The purity of the isolated compound can be validated using techniques such as UV-Vis spectroscopy (at λ = 280 nm) and high-resolution mass spectrometry (HRMS) .

For analytical separation, an HPLC method for this compound can involve a reverse phase (RP) column with a mobile phase composed of acetonitrile (B52724), water, and phosphoric acid sielc.com. For applications compatible with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid sielc.com. Smaller particle columns (e.g., 3 µm) are available for faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications sielc.com. This liquid chromatography method is scalable, making it suitable for isolating impurities in preparative separations sielc.com. Factors such as mobile phase composition, column temperature, injection volume, and detector selection are critical for achieving optimal chromatographic resolution in HPLC analysis researchgate.net.

Medium-Pressure Liquid Chromatography (MPLC)

Medium-Pressure Liquid Chromatography (MPLC) is a chromatographic technique employed for fractionation, particularly in the purification of natural products like this compound dntb.gov.uaresearchgate.net. MPLC operates at lower pressures compared to HPLC and is commonly used for macroscale purifications in research and development laboratories epdf.pubresearchgate.net. For the isolation of this compound-rich fractions, MPLC can be performed using a C18 column with a gradient elution system, typically involving water and acetonitrile with 0.1% formic acid . Retention times, such as 22–24 minutes, can be observed for this compound-rich fractions under these conditions . The solvents of choice for MPLC are often mixtures of methanol-water or acetonitrile-water, utilizing gradient conditions to achieve effective separation epdf.pub.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily employed for the separation and analysis of volatile and semi-volatile compounds. rochester.edunetlify.app The technique operates by vaporizing a sample and transporting it through a chromatographic column by an inert carrier gas, which serves as the mobile phase. netlify.appcusat.ac.indntb.gov.ua Separation occurs as compounds interact differently with the stationary phase inside the column, leading to varying retention times. netlify.appcusat.ac.in Common stationary phases include silicone, grease, or wax, while mobile phases typically consist of helium or nitrogen. cusat.ac.in Detectors such as Flame Ionization Detectors (FID), Thermal Conductivity Detectors (TCD), and Mass Spectrometers (MS) are used to identify and quantify the separated components. netlify.appcusat.ac.in

For compounds like this compound, which has a high molecular weight (594.7 g/mol ) and a complex structure, direct GC analysis without prior derivatization is generally not feasible due to its low volatility. GC is often coupled with Mass Spectrometry (GC-MS) to provide more definitive identification by combining separation with molecular weight and fragmentation information. cusat.ac.indntb.gov.uashimadzu.com While GC is a powerful tool for many organic compounds, its direct application to non-volatile bisbenzylisoquinoline alkaloids like this compound is limited unless chemical modification is performed to increase volatility.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a straightforward, cost-effective, and highly versatile separation technique widely used for qualitative and quantitative analysis, as well as for rapid identification, screening, and reaction monitoring. msu.educhromatographyonline.com The principle of TLC involves the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina coated on an inert backing, and a liquid mobile phase (solvent). msu.edunih.gov Compounds with stronger affinities for the stationary phase move slower, while those with greater solubility in the mobile phase travel further up the plate. msu.eduwisc.edu

The separation efficiency in TLC is influenced by factors such as the nature of the adsorbent, the chosen solvent system, layer thickness, and environmental conditions like humidity and temperature. chromatographyonline.comlibretexts.org After separation, compounds appear as spots, which can be visualized using UV light or specific derivatizing agents, especially if they are not colored. msu.edunih.gov The retention factor (Rf value), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and aids in identification. wisc.edulibretexts.org An appropriate solvent system typically yields Rf values between 0.20 and 0.70 for optimal separation. reddit.com TLC has been employed in research involving this compound, demonstrating its utility as a preliminary or complementary separation technique for this bisbenzylisoquinoline alkaloid. wikipedia.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the comprehensive characterization of chemical compounds, providing detailed insights into their structure, composition, and purity. For this compound, these techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for confirming its complex molecular architecture. libretexts.orgnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. pitt.edumsu.edu Tandem Mass Spectrometry (MS/MS or MS²) enhances this capability by fragmenting selected precursor ions and analyzing the resulting product ions. uni.lurestek.comgithub.io This fragmentation pattern serves as a unique "fingerprint" that aids in the structural elucidation of complex molecules. msu.educhemguide.co.uklibretexts.orglibretexts.org LC-MS, which couples liquid chromatography with mass spectrometry, is a powerful technique that combines physical separation with high molecular specificity and detection sensitivity, making it ideal for the characterization of phytoconstituents in complex plant extracts. uni.lurestek.com this compound has been identified and characterized using LC-MS techniques. libretexts.orgnih.gov